molecular formula C6H13NO3 B1281709 tert-Butyl 2-(aminooxy)acetate CAS No. 56834-02-7

tert-Butyl 2-(aminooxy)acetate

Cat. No. B1281709
CAS RN: 56834-02-7
M. Wt: 147.17 g/mol
InChI Key: MXJGKTHZWIGRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(aminooxy)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related tert-butyl compounds and their synthesis, which can provide insights into the synthesis and properties of tert-butyl 2-(aminooxy)acetate. For instance, tert-butyl aminocarbonate is mentioned as a compound that can acylate amines , and tert-butyl-NNO-azoxy acetonitrile is described as a precursor for nitrogen heterocycles .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butanesulfinyl aldimines and ketimines as intermediates . These intermediates are versatile and can lead to the synthesis of a wide range of amines, including amino alcohols and amino acids. The tert-butanesulfinyl group serves as a chiral directing group and can be readily cleaved after nucleophilic addition . Although tert-butyl 2-(aminooxy)acetate is not explicitly synthesized in these papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-(aminooxy)acetate is not directly analyzed in the provided papers. However, the structure of related compounds, such as tert-butyl aminocarbonate and tert-butyl-NNO-azoxy acetonitrile , are discussed. These compounds contain tert-butyl groups and other functional groups that are relevant to the structure of tert-butyl 2-(aminooxy)acetate.

Chemical Reactions Analysis

The tert-butyl group is known to be a protecting group for amines and can be cleaved under acidic conditions . The papers describe various chemical reactions involving tert-butyl groups, such as the acylation of amines and the synthesis of nitrogen heterocycles . These reactions highlight the reactivity of tert-butyl compounds and provide a context for understanding how tert-butyl 2-(aminooxy)acetate might react under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-(aminooxy)acetate are not discussed in the provided papers. However, the properties of similar tert-butyl compounds can be inferred. For example, tert-butyl aminocarbonate is described as a compound that rapidly acylates amines in both organic and aqueous solutions , indicating that tert-butyl 2-(aminooxy)acetate may also have solubility in these solvents. The cleavage of the tert-butyl group from amino acid and peptide derivatives using perchloric acid suggests that tert-butyl 2-(aminooxy)acetate may also be sensitive to acidic conditions.

Scientific Research Applications

Synthesis of Atorvastatin

An efficient synthesis of tert-butyl 2-(aminooxy)acetate was developed as a key chiral chain precursor for Atorvastatin, a widely used cholesterol-lowering drug. This synthesis, starting from commercially available materials, has potential for scale-up to produce Atorvastatin calcium on an industrial scale (Vempala, Reddy Narra, Dasgupta, & Shree, 2022).

Improved Chiron Synthesis

A practical synthesis of tert-butyl 2-(aminooxy)acetate has been developed for supplying the key chiral side-chain of Atorvastatin. This process includes the Blaise reaction and Raney Ni catalyzed hydrogenation as key steps, offering an improved route for atorvastatin synthesis (Xiong, Li, Chen, Wenxue, & Chen, 2014).

Alkylation of Acetates

Iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols using tert-butyl 2-(aminooxy)acetate provided a convenient method to synthesize carboxylates, crucial in organic and industrial chemistry. This represents the first report of alkylation of acetates using alcohols as alkylating agents (Iuchi, Obora, & Ishii, 2010).

Synthesis of Peptidomimetics

Aminooxy peptoids, potential peptidomimetics, were synthesized using Ns-protected N-substituted aminooxyacetate tert-butyl esters as a monomer. This stepwise monomer assembly demonstrated the versatility of tert-butyl 2-(aminooxy)acetate in synthesizing novel peptidomimetics (Shin & Park, 2002).

Synthesis of Nitrogen Heterocycles

(tert-Butyl-NNO-azoxy)acetonitrile, a precursor for various nitrogen heterocycles, can be synthesized using tert-butyl 2-(aminooxy)acetate. This synthesis provides a new strategy for tetrazole 1-oxide ring construction, illustrating the compound's utility in heterocyclic chemistry (Klenov et al., 2016).

NMR Tagging in Protein Research

O-tert-Butyltyrosine, an unnatural amino acid derived from tert-butyl 2-(aminooxy)acetate, serves as an excellent NMR tag in protein research. This has enabled significant advancements in observing high-molecular-weight systems and measuring ligand binding affinities in proteins (Chen et al., 2015).

Synthesis of Unnatural Amino Acids

Novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives were synthesized and transformed into various N-isoindolinyl-1,2,3-triazolylalanine derivatives, showcasing the role of tert-butyl 2-(aminooxy)acetate in the synthesis of unnatural amino acids (Patil & Luzzio, 2017).

Antioxidant Research

The electrochemical oxidation of antioxidants such as tert-butylhydroquinone (BHQ) was investigated, where tert-butyl 2-(aminooxy)acetate played a role in understanding the electrochemical behavior of synthetic antioxidants (Michalkiewicz, Mechanik, & Malyszko, 2004).

Safety And Hazards

Tert-Butyl 2-(aminooxy)acetate is highly flammable and harmful if inhaled. It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-aminooxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGKTHZWIGRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512943
Record name tert-Butyl (aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(aminooxy)acetate

CAS RN

56834-02-7
Record name tert-Butyl (aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-t-butoxycarbonylmethoxyphthalimide (21g) in methylene chloride (250ml) was treated with 100% hydrazine hydrate (7.6ml) in methanol (15ml), and the mixture was stirred for 1.5 hr. 5N-Ammonia solution was added to dissolve the precipitated solid. The organic layer was separated, and the aqueous layer was further extracted with methylene chloride. The combined extracts were washed with water, dried, and evaporated to give a pale-yellow solid. To this was added ether, the mixture was filtered, and the filtrate evaporated to give t-butoxycarbonylmethoxyamine as a pale yellow liquid, (8.88g, 80%); νmax. (Nujol) includes 3330, 3260 cm.-1 (NH2), 1742 cm.-1 (-COOBut); τ values (DMSO-d6) are 3.75 (-NH2), 5.96 (CH2) 8.55 (But).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 1.35 l of dichloromethane is dissolved 37.4 g (0.135 mole) of N-(tert-butoxycarbonylmethoxy) phthalimide, and 9.21 ml (0.189 mole) of hydrazine hydrate is added dropwise to the solution over the period of 10 minutes, followed by stirring at room temperature for 2 hours. 3.95 ml (0.081 mole) of hydrazine hydrate is furthermore added, followed by stirring for further 1.5 hours. The reaction solution is filtered, and the filtrate is washed with 300 ml of 2N ammonium water and aqueous sodium chloride solution successively, and dried over anhydrous sodium sulfate. The solvent is distilled off under reduced pressure to give 18.95 g (95.4%) of O-(tert-butoxycarbonylmethyl)hydroxylamine as a yellow oily product.
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
9.21 mL
Type
reactant
Reaction Step Two
Quantity
1.35 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate (Compound XXIII-1) (13.86 g, 50 mmol) in methanol:tetrahydrofuran (2:3, 150 ml) was added hydrazine monohydrate (7.28 ml, 150 mmol) and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated in vacuo and the residue was diluted with ethyl acetate (300 ml) and the mixture was washed with sat. NaHCO3 aq. (300 ml). The organic layer was washed with brine (300 ml), dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo to obtain the title compound (6.40 g, 87%).
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(aminooxy)acetate
Reactant of Route 2
tert-Butyl 2-(aminooxy)acetate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(aminooxy)acetate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(aminooxy)acetate
Reactant of Route 5
tert-Butyl 2-(aminooxy)acetate
Reactant of Route 6
tert-Butyl 2-(aminooxy)acetate

Citations

For This Compound
1
Citations
JJ Bailey, M Wuest, M Wagner… - Journal of Medicinal …, 2021 - ACS Publications
Positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) with gallium-68 ( 68 Ga) and fluorine-18 ( 18 F) radiotracers has aroused tremendous …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.